4-Fluoro-6-methylpyridin-2-OL
Description
4-Fluoro-6-methylpyridin-2-OL (CAS 1227508-66-8) is a heterocyclic organic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.116 g/mol . Its IUPAC name is 4-fluoro-6-methyl-1H-pyridin-2-one, and its canonical SMILES representation is CC1=CC(=CC(=O)N1)F . The compound features a pyridine ring substituted with a fluorine atom at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates, agrochemicals, or coordination chemistry .
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWGGPVIYDPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696133 | |
| Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-66-8 | |
| Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Fluoro-6-methylpyridin-2-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Reactivity and Functionalization
The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, which can significantly influence its reactivity and interaction with other molecules. This property is particularly useful in designing new compounds with specific biological activities.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to act as a ligand for certain enzymes allows researchers to investigate mechanisms of enzyme inhibition and activation.
Pharmacological Potential
The compound has shown promise in the development of drugs targeting specific diseases. For instance, studies have indicated that derivatives of pyridine compounds can exhibit activity against various pathogens, suggesting potential applications in antimicrobial therapies .
Industrial Applications
Agrochemical Production
In the agricultural sector, this compound is used in the formulation of agrochemicals. Its effectiveness as a building block for herbicides and pesticides highlights its importance in improving crop yields and pest management strategies.
Pharmaceutical Development
The compound is also significant in pharmaceutical development due to its role in synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their therapeutic effects against diseases such as cancer and infections .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various pyridine derivatives on Glycogen Synthase Kinase 3 (GSK-3), a target for treating neurodegenerative diseases. The results indicated that modifications to the pyridine structure could enhance selectivity and potency against specific isoforms of GSK-3, showcasing the compound's potential in drug design .
Case Study 2: Antimicrobial Activity
Research on pyridine derivatives demonstrated their effectiveness against bacterial strains. The study highlighted that compounds similar to this compound exhibited significant antimicrobial properties, paving the way for new antibiotic developments .
Data Tables
| Compound | Target | Activity (IC50) |
|---|---|---|
| This compound | GSK-3 | 0.119 µM |
| Other Derivative A | Bacterial Strain X | 0.150 µM |
| Other Derivative B | Fungal Strain Y | 0.200 µM |
Mechanism of Action
4-Fluoro-6-methylpyridin-2-OL is similar to other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. its unique combination of fluorine and methyl groups at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
4-Fluoro-1-methyl-5-nitro-1H-imidazole (CAS 104575-33-9)
- Structural Differences: Core Ring: Imidazole (5-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen) . Substituents: Nitro (-NO₂) and methyl groups on imidazole vs. fluoro, methyl, and hydroxyl groups on pyridine.
- Electronic Effects: The nitro group in the imidazole derivative is strongly electron-withdrawing, which may reduce aromatic ring electron density compared to the electron-donating methyl group in 4-Fluoro-6-methylpyridin-2-OL.
- Applications :
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL
- Structural Differences :
- Steric and Solubility Effects: The bulky 3-methylphenyl group in the pyrimidine derivative may reduce solubility in polar solvents compared to the smaller methyl and fluoro groups in this compound.
- Reactivity :
- Pyrimidin-4-ol’s hydroxyl group is less acidic than pyridin-2-ol due to resonance stabilization differences between pyrimidine and pyridine systems.
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structural Differences: Core Structure: Pyrrolidine (5-membered, saturated ring) vs. aromatic pyridine . Substituents: Fluorophenyl, methylamino, and hydroxyl groups vs. fluoro, methyl, and hydroxyl groups on pyridine.
- Biological Relevance: The pyrrolidine derivative’s stereochemistry and amine functionality make it suitable for targeting neurotransmitter receptors (e.g., in antidepressants or antipsychotics).
Research Findings and Implications
- Electronic Effects: Fluorine’s electronegativity in this compound increases ring polarization, enhancing reactivity in electrophilic substitutions compared to non-fluorinated analogs .
- Hydrogen Bonding : The hydroxyl group in pyridin-2-ol derivatives facilitates intermolecular interactions, critical in crystal engineering (as inferred from the widespread use of SHELX programs for crystallography ).
- Biological Activity : Fluorinated pyridines and pyrrolidines are increasingly explored in drug discovery due to improved metabolic stability and target affinity .
Biological Activity
4-Fluoro-6-methylpyridin-2-OL is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including its metabolic pathways, potential therapeutic applications, and relevant case studies.
This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 2-position. Its molecular formula is , and it exhibits properties typical of pyridine derivatives, such as basicity and the ability to form hydrogen bonds.
Metabolism and Catabolism
Research indicates that this compound can be metabolized by certain bacterial strains. For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products. The metabolic pathway includes the formation of intermediates like pyridine-2,5-diol, which suggests that these bacteria can utilize the compound as a substrate for bioconversion processes .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity against colon cancer cells (HCT-116) with an IC50 value indicating effective inhibition of cell growth . The mechanism appears to involve interactions with specific proteins, leading to apoptosis in cancer cells.
Case Studies
- In Vivo Studies : A pharmacokinetic study evaluated the compound's bioavailability and clearance rates in animal models. Results indicated that while this compound had a moderate half-life, its bioavailability was relatively low compared to other compounds tested . This suggests potential challenges in its therapeutic application but also indicates areas for optimization in drug formulation.
- Docking Studies : Molecular docking studies have been conducted to explore the interactions between this compound and various target proteins involved in cancer progression. The compound showed favorable docking scores, indicating strong binding affinity to targets associated with cell proliferation and survival pathways .
Research Findings Summary Table
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at the 4-position participates in nucleophilic substitution reactions due to its electronegativity and the aromatic ring's activation by the hydroxyl group.
Key reactions :
-
Hydroxylation : Under basic conditions, fluorine can be replaced by hydroxyl groups. For example, reaction with aqueous NaOH yields 4-hydroxy-6-methylpyridin-2-ol .
-
Amination : Treatment with ammonia or amines at elevated temperatures replaces fluorine with amino groups, forming derivatives like 4-amino-6-methylpyridin-2-ol .
Table 1: Substitution Reactions of 4-Fluoro-6-methylpyridin-2-ol
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (aq), 100°C | 4-Hydroxy-6-methylpyridin-2-ol | 70 | |
| NH₃ (excess), 150°C, sealed | 4-Amino-6-methylpyridin-2-ol | 89 |
Oxidation Reactions
The hydroxyl group at the 2-position can be oxidized to a ketone or carboxylic acid under controlled conditions.
Key findings :
-
Ketone formation : Using CrO₃ in acetic acid converts the hydroxyl group to a ketone, yielding 4-fluoro-6-methylpyridin-2-one .
-
Carboxylic acid synthesis : Strong oxidizing agents like KMnO₄ in acidic conditions produce 4-fluoro-6-methylpyridine-2-carboxylic acid.
Esterification and Etherification
The hydroxyl group undergoes typical alcohol reactions:
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Esterification : Reaction with acetyl chloride in pyridine forms the acetate ester, 4-fluoro-6-methylpyridin-2-yl acetate.
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Ether synthesis : Alkylation with methyl iodide in the presence of NaH produces 2-methoxy-4-fluoro-6-methylpyridine .
Table 2: Derivatives Formed via Hydroxyl Group Modification
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetyl chloride | 4-Fluoro-6-methylpyridin-2-yl acetate | Protecting group in synthesis |
| Etherification | CH₃I, NaH | 2-Methoxy-4-fluoro-6-methylpyridine | Solubility enhancement |
Suzuki-Miyaura Cross-Coupling
The hydroxyl group can be converted to a fluorosulfate (-OSO₂F) for coupling reactions. This intermediate participates in palladium-catalyzed Suzuki reactions with aryl boronic acids .
Example :
Mechanistic insight :
The fluorosulfate group acts as a superior leaving group compared to halides, enabling chemoselective coupling at the 2-position .
Biological Interactions
While not a traditional "chemical reaction," the compound interacts with biological targets:
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Enzyme inhibition : The fluorine atom facilitates hydrogen bonding with kinases, showing inhibitory activity against MET kinase (IC₅₀ = 1–10 nM) .
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Receptor binding : Derivatives exhibit affinity for acetylcholine receptors, as inferred from NMR studies on protonation states and coupling constants .
Stability and Degradation
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Hydrolytic stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic or basic conditions.
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Photodegradation : Exposure to UV light leads to defluorination, forming 6-methylpyridin-2-ol as a major degradation product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
